molecular formula C10H10O3 B8255362 2-Propenoic acid, 3-(phenylmethoxy)-, (2E)-

2-Propenoic acid, 3-(phenylmethoxy)-, (2E)-

Cat. No.: B8255362
M. Wt: 178.18 g/mol
InChI Key: OATHOHOHNMLMEQ-VOTSOKGWSA-N
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Description

The compound 2-Propenoic acid, 3-(phenylmethoxy)-, (2E)- (IUPAC name: (2E)-3-(benzyloxy)acrylic acid) is an α,β-unsaturated carboxylic acid derivative with a benzyloxy (-OCH₂C₆H₅) substituent at the β-position of the propenoic acid backbone. This structure confers unique physicochemical properties, such as increased lipophilicity compared to simpler cinnamic acid derivatives.

Properties

IUPAC Name

(E)-3-phenylmethoxyprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATHOHOHNMLMEQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(phenylmethoxy)-, (2E)- typically involves the esterification of propenoic acid with phenylmethanol under acidic conditions. The reaction is catalyzed by sulfuric acid or another strong acid, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(phenylmethoxy)-, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols or alkanes

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-Propenoic acid, 3-(phenylmethoxy)-, (2E)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(phenylmethoxy)-, (2E)- involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The benzyloxy group distinguishes this compound from other phenolic and cinnamic acid derivatives. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Predicted logP Key Properties
2-Propenoic acid, 3-(phenylmethoxy)-, (2E)- 3-benzyloxy C₁₀H₁₀O₃ 178.19 ~2.5 High lipophilicity; limited solubility in water
Ferulic acid () 4-hydroxy-3-methoxy C₁₀H₁₀O₄ 194.18 1.51 Antioxidant; moderate solubility
Caffeic acid () 3,4-dihydroxy C₉H₈O₄ 180.16 0.95 High antioxidant activity; hydrophilic
trans-p-Coumaric acid () 4-hydroxy C₉H₈O₃ 164.16 1.46 Antimicrobial; natural occurrence
(2E)-3-[4-(Benzyloxy)-3-ethoxyphenyl]acrylic acid () 4-benzyloxy-3-ethoxy C₁₈H₁₈O₄ 298.34 ~3.8 Enhanced lipophilicity; synthetic

Key Observations:

  • The benzyloxy group in the target compound increases its logP (lipophilicity) compared to hydroxyl- or methoxy-substituted analogs like ferulic or caffeic acid. This property may enhance membrane permeability but reduce aqueous solubility .
  • Bulkier substituents (e.g., 4-benzyloxy-3-ethoxy in ) further elevate logP, suggesting a trend where larger substituents amplify lipophilicity .

Biological Activity

2-Propenoic acid, 3-(phenylmethoxy)-, (2E)-, also known as a phenylmethoxy derivative of acrylic acid, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H12O2
  • Molecular Weight : 176.21 g/mol
  • CAS Number : 8255362

The compound features a propenoic acid backbone with a phenylmethoxy group, which contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research has indicated that derivatives of propenoic acids exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally related to 2-propenoic acid can inhibit the growth of various bacterial strains. A study reported that certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Bacillus subtilis, suggesting that similar derivatives may possess comparable antimicrobial effects .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of 2-propenoic acid derivatives. The DPPH assay has been used to evaluate the free radical scavenging ability of these compounds. Preliminary findings suggest that certain substitutions on the phenyl ring can enhance antioxidant activity, with electron-donating groups significantly increasing efficacy .

The biological activity of 2-propenoic acid, 3-(phenylmethoxy)- can be attributed to its interaction with various molecular targets:

  • Phosphodiesterase Inhibition : Similar compounds have been identified as phosphodiesterase inhibitors, which play a role in regulating inflammation and cellular signaling pathways. This inhibition could lead to reduced inflammatory responses in various conditions.
  • Cell Cycle Modulation : Some studies have indicated that related compounds can induce cell cycle arrest in cancer cell lines, promoting apoptosis through specific signaling pathways .

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of S. aureus
AntioxidantScavenging free radicals
Phosphodiesterase InhibitionAnti-inflammatory effects
Cell Cycle ModulationInduction of apoptosis

Research Highlights

  • Antimicrobial Efficacy : A series of experiments demonstrated that structural modifications on the phenyl ring could enhance the antimicrobial potency against various pathogens. The most promising derivatives showed significant zones of inhibition in agar diffusion tests.
  • Antioxidant Studies : Comparative studies using DPPH and ABTS assays revealed that modifications that increase electron density on the aromatic ring lead to improved antioxidant properties.
  • In Vivo Studies : Animal models treated with phenylmethoxy derivatives showed reduced inflammatory markers, indicating potential therapeutic applications in inflammatory diseases .

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